molecular formula C12H15NOS B13108381 2-Pentylbenzo[d]isothiazol-3(2H)-one

2-Pentylbenzo[d]isothiazol-3(2H)-one

Cat. No.: B13108381
M. Wt: 221.32 g/mol
InChI Key: UALOUGGZTAKDCT-UHFFFAOYSA-N
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Description

2-Pentylbenzo[d]isothiazol-3(2H)-one is a heterocyclic compound that belongs to the class of benzisothiazolones. This compound is characterized by a benzene ring fused to an isothiazolone ring, with a pentyl group attached to the nitrogen atom. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentylbenzo[d]isothiazol-3(2H)-one typically involves the reaction of 2-halobenzamides with carbon disulfide in the presence of a copper catalyst. This reaction proceeds through a consecutive process involving the formation of S–C and S–N bonds . The reaction conditions often include the use of copper iodide and a base such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Pentylbenzo[d]isothiazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the isothiazolone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or isothiazolone rings.

Scientific Research Applications

2-Pentylbenzo[d]isothiazol-3(2H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research has explored its use as a scaffold for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, rubber accelerators, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Pentylbenzo[d]isothiazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include the modulation of signal transduction processes and the alteration of cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pentylbenzo[d]isothiazol-3(2H)-one is unique due to its specific structural features, such as the pentyl group and the isothiazolone ring. These features confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H15NOS

Molecular Weight

221.32 g/mol

IUPAC Name

2-pentyl-1,2-benzothiazol-3-one

InChI

InChI=1S/C12H15NOS/c1-2-3-6-9-13-12(14)10-7-4-5-8-11(10)15-13/h4-5,7-8H,2-3,6,9H2,1H3

InChI Key

UALOUGGZTAKDCT-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=O)C2=CC=CC=C2S1

Origin of Product

United States

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